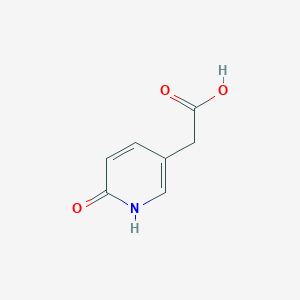

2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid

Description

2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with an oxo group at position 6 and an acetic acid moiety at position 2. This structure confers unique physicochemical properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. The compound has been utilized in the preparation of peptide nucleic acid (PNA) derivatives for sequence-selective DNA recognition and as a precursor for adenosine receptor antagonists with high selectivity for the A2B subtype (e.g., compound 34, A2B affinity: 16 nM) . Its synthesis typically involves hydrogenation or acetylation steps under inert atmospheres .

Properties

IUPAC Name |

2-(6-oxo-1H-pyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-6)3-7(10)11/h1-2,4H,3H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPJULDZLXWTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158155-12-5 | |

| Record name | 2-(6-oxo-1,6-dihydropyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid typically involves the condensation of pyridine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, substituted pyridines, and various carboxylic acids .

Scientific Research Applications

Research indicates that 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid and its derivatives possess notable biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds containing the dihydropyridine structure exhibit significant antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt bacterial cell membranes.

- Antioxidant Activity : The presence of the oxo group enhances the electron-donating ability of these compounds, contributing to their antioxidant properties. This activity is crucial in protecting cells from oxidative stress.

- Potential Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several dihydropyridine derivatives, including this compound. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | S. aureus |

| This compound | 64 | E. coli |

Case Study 2: Antioxidant Activity

In vitro assays assessed the antioxidant capacity of this compound using DPPH radical scavenging methods. The results indicated an IC50 value of 50 µM, suggesting a strong potential for use in formulations aimed at combating oxidative stress.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 50 | DPPH Scavenging |

Industrial Applications

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its derivatives are being explored for use in:

- Drug Development : As a scaffold for designing new antimicrobial and anticancer agents.

- Agricultural Chemicals : Potential use in developing agrochemicals that enhance crop resistance to pathogens.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group and the acetic acid moiety play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit enzyme activity, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Insights

Core Heterocycle Differences: Pyridine vs. Pyridazine: The parent compound contains a pyridine ring (one nitrogen atom), whereas analogs like 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid feature a pyridazine ring (two nitrogen atoms). Pyridazine derivatives often exhibit altered electronic properties and binding affinities due to increased polarity.

Methoxy Groups: The 3,4-dimethoxyphenyl substituent in may enhance solubility and membrane permeability due to increased hydrophilicity.

Biological Relevance: Compound 34 demonstrates the importance of the 2′-amino group in achieving high A2B receptor selectivity, underscoring the role of auxiliary functional groups in pharmacological activity.

Biological Activity

2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 233.21 g/mol

- CAS Number : 158155-12-5

Research indicates that this compound exhibits multiple mechanisms contributing to its biological activity:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes implicated in cancer proliferation and survival, including those involved in apoptosis and cell cycle regulation .

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and death .

- Antioxidant Properties : It has been noted for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related cellular damage .

In Vitro Studies

In vitro studies have primarily focused on the compound's anticancer properties. Below is a summary of key findings from various studies:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified critical substituents that enhance the biological activity of the compound. For instance, modifications at the 3-position of the pyridine ring have been shown to significantly affect potency against various cancer cell lines .

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of this compound on lung cancer cell lines, it was found that treatment led to significant reductions in cell viability and induced apoptosis through increased levels of reactive oxygen species (ROS). The study concluded that this compound could serve as a lead for developing new anticancer agents due to its low toxicity towards normal cells .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could reduce neuronal death and improve outcomes in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid with high purity?

- Methodological Answer : A robust synthesis involves hydrogenation of intermediates using Pd/C under an H₂ atmosphere, followed by purification via silica gel flash chromatography (eluent: Hexane/EtOAc gradients). For example, catalytic hydrogenation (10% Pd/C, ethanol, 3 h under H₂) effectively reduces nitro or halogenated precursors, while chromatography ensures ≥95% purity .

Q. How can researchers characterize the molecular structure of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL/SHELXT software allows precise refinement of bond lengths, angles, and tautomeric states. For instance, SHELXT automates space-group determination and structure solution from reflection data, critical for resolving the 1,6-dihydropyridin ring conformation .

Q. What analytical techniques are optimal for assessing purity and stability under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) monitors purity. Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation tests (40°C/75% RH for 4 weeks) to evaluate hygroscopicity and decomposition pathways .

Advanced Research Questions

Q. How does tautomeric equilibrium of the 6-oxo-1,6-dihydropyridin moiety influence reactivity in aqueous media?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts dominant tautomers, while pH-dependent NMR (D₂O, pH 2–12) validates shifts in keto-enol equilibrium. For example, the enol form dominates at neutral pH, enhancing nucleophilic reactivity at the 3-position .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data (e.g., NMR, IR)?

- Methodological Answer : Hybridize experimental ¹³C NMR (DMSO-d₆, 125 MHz) with computed chemical shifts (GIAO method) to identify discrepancies. Solvent effects (PCM model) and dynamic proton exchange (EXSY NMR) clarify anomalies in peak splitting .

Q. How can researchers design experiments to probe biological interactions, such as enzyme inhibition or metabolite formation?

- Methodological Answer : Enzymatic assays (e.g., lactate dehydrogenase inhibition) paired with LC-MS/MS detect metabolites like 6-hydroxynicotinic acid. Isotopic labeling (¹⁴C at the acetic acid moiety) tracks metabolic pathways in vitro .

Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (-0.45) and permeability (Caco-2 cell assay). Molecular dynamics simulations (AMBER force field) model membrane penetration and protein binding .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.